molecular formula C14H20BNO2S B10848428 2-methylsulfanyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

2-methylsulfanyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

Cat. No.: B10848428
M. Wt: 277.2 g/mol
InChI Key: MTGNTJQBNWXEMY-CMDGGOBGSA-N
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Description

Ethyl cyanoacetate, commonly referred to as E-1455, is an organic compound that contains a carboxylate ester and a nitrile group. It is widely used in organic synthesis due to its versatility and reactivity. The compound is known for its applications in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cyanoacetate can be synthesized through the reaction of ethyl chloroacetate with sodium cyanide in an aqueous medium. The reaction typically proceeds as follows:

C2H5O2CCH2Cl+NaCNC2H5O2CCH2CN+NaCl\text{C}_2\text{H}_5\text{O}_2\text{CCH}_2\text{Cl} + \text{NaCN} \rightarrow \text{C}_2\text{H}_5\text{O}_2\text{CCH}_2\text{CN} + \text{NaCl} C2​H5​O2​CCH2​Cl+NaCN→C2​H5​O2​CCH2​CN+NaCl

This method involves the use of ethyl chloroacetate and sodium cyanide as starting materials, with the reaction being carried out in an aqueous medium .

Industrial Production Methods

In industrial settings, ethyl cyanoacetate is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Ethyl cyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl cyanoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.

    Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Ethyl cyanoacetate derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of ethyl cyanoacetate involves its reactivity towards nucleophiles and electrophiles. The nitrile group in the compound can undergo nucleophilic addition reactions, while the ester group can participate in esterification and transesterification reactions. These reactions enable ethyl cyanoacetate to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Ethyl cyanoacetate can be compared with other similar compounds, such as:

Ethyl cyanoacetate is unique due to its combination of a nitrile and ester group, which provides it with a distinct reactivity profile and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C14H20BNO2S

Molecular Weight

277.2 g/mol

IUPAC Name

2-methylsulfanyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

InChI

InChI=1S/C14H20BNO2S/c1-13(2)14(3,4)18-15(17-13)9-8-11-6-7-12(19-5)16-10-11/h6-10H,1-5H3/b9-8+

InChI Key

MTGNTJQBNWXEMY-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN=C(C=C2)SC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CN=C(C=C2)SC

Origin of Product

United States

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